7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom and a pyrazolo[3,4-d]pyrimidine moiety adds to its chemical uniqueness and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a quinazolinone derivative with a pyrazolo[3,4-d]pyrimidine precursor. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced analogs.
Scientific Research Applications
7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine moiety and exhibit similar biological activities.
Quinazolinone derivatives: Compounds with a quinazolinone core structure, which may have comparable chemical properties and applications.
Uniqueness
7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to the combination of its fluorine atom, pyrazolo[3,4-d]pyrimidine moiety, and quinazolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20FN7O |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
7-fluoro-3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H20FN7O/c1-26-18-16(9-25-26)19(23-11-22-18)27-6-4-13(5-7-27)10-28-12-24-17-8-14(21)2-3-15(17)20(28)29/h2-3,8-9,11-13H,4-7,10H2,1H3 |
InChI Key |
YTWXYEFDWAGMNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F |
Origin of Product |
United States |
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